molecular formula C9H10ClF3N4O B14862545 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide

Cat. No.: B14862545
M. Wt: 282.65 g/mol
InChI Key: DGDYTSHMBWWBOX-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with appropriate hydrazide derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridine ring can facilitate interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClF3N4O

Molecular Weight

282.65 g/mol

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanehydrazide

InChI

InChI=1S/C9H10ClF3N4O/c1-4(8(18)17-14)16-7-6(10)2-5(3-15-7)9(11,12)13/h2-4H,14H2,1H3,(H,15,16)(H,17,18)

InChI Key

DGDYTSHMBWWBOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN)NC1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

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